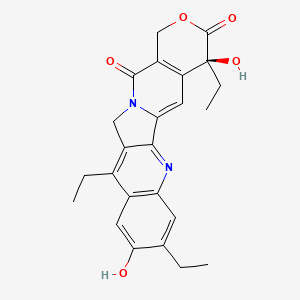

7,11-Dietil-10-hidroxicamptotecina

Descripción general

Descripción

7,11-Diethyl-10-hydroxycamptothecin is an impurity of the DNA topoisomerase inhibitor Irinotecan . It belongs to the Camptothecin family of enzyme inhibitors .

Molecular Structure Analysis

The molecular formula of 7,11-Diethyl-10-hydroxycamptothecin is C24H24N2O5 . It has a molecular weight of 420.46 . The structure includes a 1H-Pyrano [3’,4’:6,7]indolizino [1,2-b]quinoline-3,14 (4H,12H)-dione, 4,8,11-triethyl-4,9-dihydroxy- group .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,11-Diethyl-10-hydroxycamptothecin include a density of 1.4±0.1 g/cm3, a boiling point of 798.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It also has an enthalpy of vaporization of 121.7±3.0 kJ/mol and a flash point of 436.5±32.9 °C .Aplicaciones Científicas De Investigación

Agente Anticancerígeno para el Cáncer Colorrectal

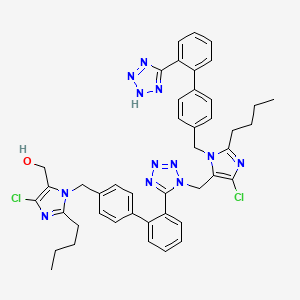

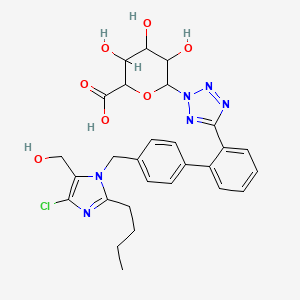

7-Etil-10-hidroxicamptotecina (SN38), un metabolito altamente potente del irinotecán, tiene una eficacia anticancerígena 100–1000 veces mayor que el irinotecán in vitro {svg_1}. Se ha encontrado que es un agente anticancerígeno altamente potente y selectivo para el cáncer colorrectal {svg_2}. Un estudio informó el descubrimiento de conjugados de SN38-glucosa (Glu-SN38) que pueden dirigirse a las células cancerosas debido a su captación selectiva a través de los transportadores de glucosa, que están sobreexpresados en la mayoría de los cánceres {svg_3}.

Mejora de la Solubilidad

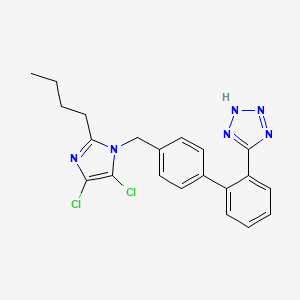

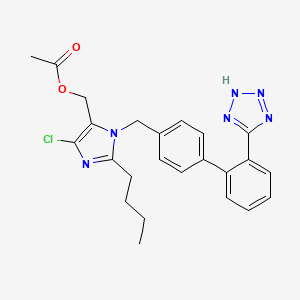

La aplicación clínica de SN38 se ha visto limitada debido a la ventana terapéutica muy estrecha y la baja solubilidad en agua {svg_4}. Sin embargo, un estudio encontró dos tipos de complejos SN38-ligando que solubilizan la 7-etil-10-hidroxicamptotecina (SN38) a través de métodos de acoplamiento molecular y simulación de dinámica molecular {svg_5}. Este proceso no solo proporcionó información valiosa sobre la mejora de la solubilidad de SN38, sino que también ayudó a descubrir complejos potenciales efectivos que solubilizan SN38 de forma rápida y científica {svg_6}.

Tratamiento para Diversos Tipos de Cáncer

SN38 es un fármaco anticancerígeno relativamente estable, que tiene buena resistencia al cáncer de páncreas, cáncer de pulmón, cáncer de colon y otros tumores {svg_7}. Sin embargo, debido a que es casi insoluble en agua y apenas soluble en la mayoría de los disolventes orgánicos, es difícil utilizarlo directamente en la práctica clínica {svg_8}.

Mecanismo De Acción

Target of Action

The primary target of 7,11-Diethyl-10-hydroxycamptothecin, also known as SN-38, is DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional stress of supercoiled DNA .

Biochemical Pathways

The action of SN-38 affects the DNA replication and transcription pathways . By inhibiting topoisomerase I, SN-38 prevents the relaxation of supercoiled DNA, which is necessary for these processes. This leads to DNA damage and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

It is known that sn-38 is the active metabolite of the pro-drug irinotecan . The conversion of irinotecan to SN-38 occurs in the liver.

Result of Action

The result of SN-38’s action is the inhibition of DNA replication and transcription , leading to DNA damage and the induction of apoptosis . This makes SN-38 a highly effective cytotoxic agent, with potential applications in the treatment of various types of cancer .

Action Environment

The action of SN-38 can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of SN-38, as it undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH . Additionally, the presence of certain enzymes in the body can affect the conversion of irinotecan to SN-38 .

Análisis Bioquímico

Biochemical Properties

7,11-Diethyl-10-hydroxycamptothecin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit DNA topoisomerase I , a crucial enzyme involved in DNA replication and transcription.

Cellular Effects

7,11-Diethyl-10-hydroxycamptothecin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound is a highly potent metabolite of irinotecan, exhibiting an anticancer efficacy 100–1000 folds more than irinotecan in vitro .

Molecular Mechanism

The molecular mechanism of action of 7,11-Diethyl-10-hydroxycamptothecin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a highly effective cytotoxic topoisomerase I inhibitor .

Propiedades

IUPAC Name |

(19S)-6,10,19-triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-4-12-7-18-14(8-20(12)27)13(5-2)15-10-26-19(21(15)25-18)9-17-16(22(26)28)11-31-23(29)24(17,30)6-3/h7-9,27,30H,4-6,10-11H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAJEBSARMNUPK-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947687-01-6 | |

| Record name | 7,11-Diethyl-10-hydroxy camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIS57GM9TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

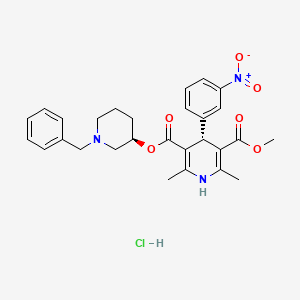

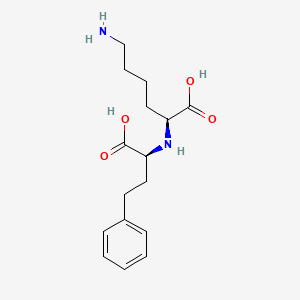

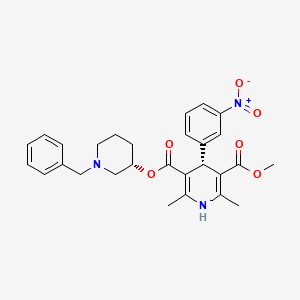

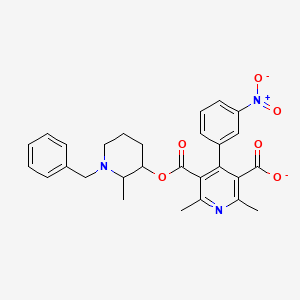

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.